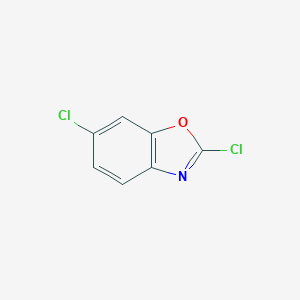

2,6-Dichlorobenzoxazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dichloro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVQTPZQNHQLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189769 | |

| Record name | 2,6-Dichlorobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3621-82-7 | |

| Record name | 2,6-Dichlorobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3621-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorobenzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003621827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichlorobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorobenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Benzoxazole Core: A Technical Guide to its History, Discovery, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole (B165842) scaffold, a privileged heterocyclic motif, has been a subject of intense scientific scrutiny for over a century. Its unique structural and electronic properties have made it a cornerstone in the development of a vast array of compounds with significant applications in medicinal chemistry, materials science, and agricultural biotechnology. This technical guide provides a comprehensive overview of the history, discovery, and evolution of benzoxazole compounds. It delves into the key synthetic methodologies, details critical experimental protocols, and presents a quantitative analysis of their diverse biological activities. Furthermore, this guide visualizes the intricate signaling pathways modulated by these compounds, offering a deeper understanding of their mechanisms of action and paving the way for future drug discovery and development endeavors.

A Historical Perspective: From Dyes to Drugs

The journey of benzoxazole compounds is intrinsically linked to the pioneering advancements in heterocyclic chemistry during the mid-19th century. Foundational work on related fused heterocyclic systems, such as benzimidazoles, by chemists like Albert Ladenburg in the 1870s, laid the crucial groundwork for the eventual synthesis and exploration of the benzoxazole ring system.[1] While a definitive first synthesis is not pinpointed in historical records, it is widely believed that the first benzoxazoles were prepared in the late 19th or early 20th century.[1]

The most probable early synthetic route was an adaptation of the Phillips-Ladenburg synthesis, which involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative at elevated temperatures.[1] Initially, the burgeoning dye industry took a keen interest in these novel compounds, primarily for their fluorescent properties.[1] However, as the 20th century progressed, the scientific community's focus shifted towards unraveling their biological potential, a move that would unveil a remarkable spectrum of pharmacological activities.[1] Today, benzoxazole derivatives are recognized for their potent antimicrobial, anti-inflammatory, anticancer, antiviral, and herbicidal properties, making them a focal point of modern drug discovery and agrochemical research.[2][3][4]

Synthetic Methodologies: Building the Benzoxazole Core

The synthesis of the benzoxazole scaffold has evolved significantly from the early, often harsh, high-temperature condensation reactions. Modern synthetic organic chemistry offers a plethora of milder, more efficient, and functional group-tolerant methods. The cornerstone of most synthetic approaches remains the cyclization of a 2-aminophenol (B121084) derivative with a suitable electrophile.

Classical Condensation of o-Aminophenols with Carboxylic Acids

This traditional and widely employed method involves the reaction of an o-aminophenol with a carboxylic acid, typically in the presence of a dehydrating agent like polyphosphoric acid (PPA) at high temperatures.

Experimental Protocol: Synthesis of 2-Phenylbenzoxazole using Polyphosphoric Acid (PPA)

-

Reactants: A mixture of 2-aminophenol (1.0 equivalent) and benzoic acid (1.1 equivalents) is added to polyphosphoric acid (PPA) (10-20 times the weight of the reactants).

-

Reaction Conditions: The reaction mixture is heated to 180-220°C with mechanical stirring for 2-4 hours.

-

Work-up: The hot mixture is carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration.

-

Purification: The collected solid is washed with water and then with a dilute sodium bicarbonate solution to remove any unreacted benzoic acid. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-phenylbenzoxazole.[1]

Condensation of o-Aminophenols with Aldehydes

A more recent and often milder approach involves the condensation of o-aminophenols with aldehydes. These reactions can be facilitated by various catalysts, including metal nanoparticles and green catalysts, often under microwave irradiation or ultrasonic conditions.

Experimental Protocol: Microwave-Assisted Synthesis using a Deep Eutectic Solvent (DES)

-

Preparation of DES: Mix choline (B1196258) chloride (1 mmol) and oxalic acid (1 mmol) in a beaker. Gently heat the mixture to 60-80°C with stirring until a clear, homogeneous liquid forms. Allow the DES to cool to room temperature.

-

Reaction Setup: In a microwave-safe reaction vessel, combine the 2-aminophenol derivative (1 mmol), the aromatic aldehyde (1 mmol), and the prepared [CholineCl][oxalic acid] DES (0.1 mmol, 10 mol%).

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 300 W for the specified time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling, add ethyl acetate (B1210297) (10 mL) and water (10 mL). Separate the organic layer, wash with brine (10 mL), and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[2]

Workflow for Benzoxazole Synthesis

Caption: General workflow for the synthesis of benzoxazole derivatives.

Biological Activities and Therapeutic Potential

Benzoxazole derivatives exhibit a remarkable breadth of biological activities, making them attractive candidates for drug development. Their planar, electron-rich structure allows for diverse interactions with biological macromolecules.[1]

Anticancer Activity

Numerous benzoxazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, including the inhibition of key enzymes involved in cell proliferation and survival.

Table 1: Anticancer Activity of Selected Benzoxazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 9e | MCF-7 (Breast) | 0.12 | [3] |

| Compound 9e | A-549 (Lung) | 0.19 | [3] |

| Compound 9g | A-549 (Lung) | 0.34 | [3] |

| Compound 3m | HT-29 (Colon) | Not specified, but noted as having "very attractive anticancer effect" | [5] |

| Compound 3n | HT-29 (Colon) | Not specified, but noted as having "very attractive anticancer effect" | [5] |

| Compound 3c | MCF-7 (Breast) | 4 µg/mL | [6] |

| Compound 3b | MCF-7 (Breast) | 12 µg/mL | [6] |

| Compound 3e | Hep-G2 (Liver) | 17.9 µg/mL | [6] |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | - | 22.3 (Topoisomerase II inhibitor) | [7] |

| 2-(p-nitrobenzyl)benzoxazole | - | 17.4 (Topoisomerase II inhibitor) | [7] |

| 5-amino-2-(p-fluorophenyl)benzoxazole | - | 132.3 (Topoisomerase I inhibitor) | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1-3 x 10^4 cells/mL and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the benzoxazole compounds and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[6]

Antimicrobial Activity

Benzoxazole derivatives have shown significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Benzoxazole Derivatives

| Compound | Microorganism | MIC (µM) | Reference |

| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ | [8] |

| Compound 24 | Escherichia coli | 1.40 x 10⁻³ | [8] |

| Compound 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ | [8] |

| Compound 16 | Klebsiella pneumoniae | 1.22 x 10⁻³ | [8] |

| Compound 19 | Salmonella typhi | 2.40 x 10⁻³ | [8] |

| Compound 1 | Candida albicans | 0.34 x 10⁻³ | [8] |

| Compound 19 | Aspergillus niger | 2.40 x 10⁻³ | [8] |

Experimental Protocol: Antibacterial Screening (Tube Dilution Method)

-

Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria.

-

Serial Dilution: Prepare serial dilutions of the benzoxazole compounds in a suitable broth medium in test tubes.

-

Inoculation: Inoculate each tube with the bacterial suspension.

-

Incubation: Incubate the tubes at an appropriate temperature for 24-48 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Anti-inflammatory Activity

Several benzoxazole derivatives have been identified as potent anti-inflammatory agents, often by targeting key inflammatory mediators and signaling pathways.

Table 3: Anti-inflammatory Activity of Selected Benzoxazole Derivatives

| Compound | Target/Assay | IC50 (µM) | Reference |

| Compound 3g | IL-6 inhibition | 5.09 ± 0.88 | [1] |

| Compound 3d | IL-6 inhibition | 5.43 ± 0.51 | [1] |

| Compound 3c | IL-6 inhibition | 10.14 ± 0.08 | [1] |

Signaling Pathways and Mechanisms of Action

A deeper understanding of the therapeutic potential of benzoxazole compounds requires an examination of the cellular signaling pathways they modulate.

Inhibition of Topoisomerases

Certain benzoxazole derivatives have been identified as potent inhibitors of DNA topoisomerases I and II, enzymes crucial for DNA replication and transcription.[7][9] By inhibiting these enzymes, these compounds can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.

Signaling Pathway of Benzoxazole as a Topoisomerase Inhibitor

Caption: Simplified pathway of benzoxazole-mediated topoisomerase inhibition.

Modulation of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Some benzoxazole derivatives have been designed as selective inhibitors of PI3K isoforms, offering a targeted approach to cancer therapy.

PI3K/Akt Signaling Pathway Inhibition by Benzoxazoles

Caption: Inhibition of the PI3K/Akt signaling pathway by benzoxazole derivatives.

Conclusion and Future Directions

The rich history and diverse biological activities of benzoxazole compounds underscore their enduring importance in the field of drug discovery. From their early applications in the dye industry to their current status as promising therapeutic agents, the journey of the benzoxazole scaffold is a testament to the power of chemical synthesis and biological screening. The continued development of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action through advanced biological assays and computational modeling, will undoubtedly lead to the discovery of new and more effective benzoxazole-based drugs to address a wide range of human diseases. The data and protocols presented in this guide aim to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable heterocyclic system.

References

- 1. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Semantic Scholar [semanticscholar.org]

- 5. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 7. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Unlocking the Potential of 2,6-Dichlorobenzoxazole: A Technical Guide for Fundamental Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorobenzoxazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2] Its unique chemical structure, characterized by a fused benzene (B151609) and oxazole (B20620) ring with chlorine atoms at the 2 and 6 positions, imparts distinct reactivity and properties that are of significant interest in medicinal chemistry and drug discovery.[1] This technical guide provides an in-depth overview of the fundamental research applications of this compound, focusing on its role as a scaffold for developing novel therapeutic agents. While much of the existing research focuses on its derivatives, this document will highlight the potential of the core this compound structure in various therapeutic areas.

Chemical Properties and Synthesis

This compound is a white crystalline solid with the molecular formula C₇H₃Cl₂NO and a molecular weight of 188.01 g/mol .[3][4][5] The differential reactivity of the two chlorine atoms is a key feature for synthetic chemists. The chlorine at the 2-position is highly susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various functional groups. In contrast, the chlorine at the 6-position is less reactive, enabling more controlled modifications, often through metal-catalyzed cross-coupling reactions.[1]

Several synthetic routes to this compound have been reported. A common and high-yielding method involves the reaction of 6-chloro-2-mercaptobenzoxazole with trichloromethyl chloroformate (TCCF), also known as diphosgene, in the presence of a catalyst like dimethylformamide (DMF).[1] Another approach is the chlorination of 6-chlorobenzoxazolone using phosphorus oxychloride (POCl₃).[1]

Key Synthetic Approaches

| Starting Material | Reagents | Key Conditions | Reported Yield |

| 6-chloro-2-mercaptobenzoxazole | Trichloromethyl chloroformate (TCCF), Dimethylformamide (DMF) | Staged temperature control in a solvent like toluene.[1] | High |

| 6-chlorobenzoxazolone | Phosphorus oxychloride (POCl₃), Pyridine or related catalysts | - | High |

Fundamental Research Applications

The rigid benzoxazole (B165842) core is a recognized pharmacophore present in numerous compounds with a broad spectrum of biological activities.[6][7] While direct biological data on this compound is limited, its derivatives have shown significant promise in several key research areas.

Antimicrobial Activity

Benzoxazole derivatives are well-documented for their antibacterial and antifungal properties.[1] The proposed mechanism of action for some of these derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[8] This inhibition disrupts DNA replication and leads to bacterial cell death.

Table 1: Antimicrobial Activity of Selected Benzoxazole Derivatives

| Compound Class | Organism | Activity Metric | Value | Reference |

| 2-substituted benzoxazoles | Escherichia coli | MIC | 1.40 x 10⁻³ µM | [6] |

| 2-substituted benzoxazoles | Pseudomonas aeruginosa | MIC | 2.57 x 10⁻³ µM | [6] |

| 2-substituted benzoxazoles | Salmonella typhi | MIC | 2.40 x 10⁻³ µM | [6] |

| 2-substituted benzoxazoles | Klebsiella pneumoniae | MIC | 1.22 x 10⁻³ µM | [6] |

| 2-substituted benzoxazoles | Aspergillus niger | MIC | 2.40 x 10⁻³ µM | [6] |

| 2-substituted benzoxazoles | Candida albicans | MIC | 0.34 x 10⁻³ µM | [6] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Benzoxazole derivatives have emerged as potent anti-inflammatory agents. One of the key mechanisms identified is the inhibition of pro-inflammatory cytokine production, such as Interleukin-6 (IL-6).[9] Some derivatives achieve this by suppressing the IL-6-induced phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a critical step in the inflammatory signaling cascade.[1][9] Another identified target is the myeloid differentiation protein 2 (MD2), which is involved in the Toll-like receptor 4 (TLR4) signaling pathway activated by lipopolysaccharide (LPS).

Table 2: Anti-inflammatory Activity of Selected Benzoxazolone Derivatives

| Compound | Target | Activity Metric | Value (µM) | Reference |

| Benzoxazolone derivative 3d | IL-6 production | IC₅₀ | 5.43 ± 0.51 | |

| Benzoxazolone derivative 3g | IL-6 production | IC₅₀ | 5.09 ± 0.88 |

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Enzyme Inhibition

The benzoxazole scaffold has been utilized to develop inhibitors for various enzymes implicated in disease. For instance, certain benzoxazole derivatives have been identified as potent inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system and a potential target for analgesic and anticancer therapies.

Table 3: Enzyme Inhibitory Activity of Selected Benzoxazole Derivatives

| Compound | Enzyme Target | Activity Metric | Value (nM) |

| Benzoxazole derivative 19 (4-NO₂ phenyl) | Monoacylglycerol Lipase (MAGL) | IC₅₀ | 8.4 |

| Benzoxazole derivative 20 (4-SO₂NH₂ phenyl) | Monoacylglycerol Lipase (MAGL) | IC₅₀ | 7.6 |

Anticancer Research

The anti-proliferative properties of benzoxazole derivatives have attracted significant attention in cancer research.[10] Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cell lines.[11][12] The proposed mechanisms include the induction of caspase activity and the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.[12]

Experimental Protocols

General Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general method for determining the MIC of a compound against bacterial and fungal strains using the tube dilution technique.[6][7]

Materials:

-

Test compound (e.g., a this compound derivative)

-

Standard antimicrobial agent (e.g., ofloxacin (B1677185) for bacteria, fluconazole (B54011) for fungi)

-

Bacterial or fungal strains

-

Nutrient broth

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound

-

Sterile test tubes

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound and the standard drug in DMSO.

-

Prepare serial dilutions of the stock solutions in sterile nutrient broth in a series of test tubes.

-

Inoculate each tube with a standardized suspension of the microorganism.

-

Include a positive control tube (broth with inoculum, no compound) and a negative control tube (broth only).

-

Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Protocol for LPS-Induced Cytokine Production in Macrophages

This protocol describes a common in vitro assay to screen for anti-inflammatory activity by measuring the inhibition of cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.[14][15][16]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, antibiotics)

-

Lipopolysaccharide (LPS)

-

Test compound

-

ELISA kits for the cytokines of interest (e.g., IL-6, TNF-α)

-

96-well cell culture plates

-

CO₂ incubator

Procedure:

-

Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce cytokine production.

-

Include control wells: unstimulated cells, cells treated with LPS only, and cells treated with a known anti-inflammatory drug.

-

After incubation, collect the cell culture supernatant.

-

Quantify the concentration of the desired cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine production by the test compound compared to the LPS-only control.

Signaling Pathways and Mechanisms of Action

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of benzoxazole derivatives are often linked to the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. LPS stimulation of macrophages activates this pathway, leading to the transcription of pro-inflammatory cytokine genes. Inhibitors based on the this compound scaffold may interfere with this cascade at various points.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.

Proposed Antimicrobial Mechanism of Action

For antimicrobial applications, a key proposed mechanism for benzoxazole derivatives is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.

Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. While research on the parent compound is ongoing, its derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, and anticancer agents through various mechanisms of action. This guide provides a foundational understanding for researchers looking to explore the vast potential of this chemical entity in fundamental and applied research. Further investigation into the specific biological targets and structure-activity relationships of this compound and its analogs will undoubtedly pave the way for the development of next-generation therapeutics.

References

- 1. This compound | High-Purity Reagent | RUO [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H3Cl2NO | CID 77175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of benzoxazole derivatives as interleukin-6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Russian scientists develop new compound that suppresses cancer cell growth - Aletihad News Center [en.aletihad.ae]

- 11. mdpi.com [mdpi.com]

- 12. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - KR [thermofisher.com]

- 15. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: Benzoxazole (B165842) is a prominent heterocyclic scaffold consisting of a fused benzene (B151609) and oxazole (B20620) ring.[1] This moiety is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds and its role as a key pharmacophore in drug discovery.[2][3] Benzoxazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7] The therapeutic potential of these molecules is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[8] Understanding properties such as solubility, lipophilicity (logP), melting point, and ionization constant (pKa) is therefore critical for the rational design and optimization of novel benzoxazole-based therapeutic agents.[6] This guide provides a comprehensive overview of these key physicochemical properties, detailed experimental protocols for their determination, and a summary of reported data for representative substituted benzoxazoles.

Data Presentation: Physicochemical Properties

The following table summarizes key physicochemical data for a selection of substituted benzoxazole derivatives as reported in the scientific literature. This data facilitates comparison and aids in understanding structure-property relationships.

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Rf Value | Reference |

| 1 | C24H19N5O2S | 441.50 | 180–182 | 0.58 | [4] |

| 10 | C23H16ClN5O2S | 473.92 | 218–220 | 0.64 | [4] |

| 13 | C23H16FN5O2S | 457.47 | 190–192 | 0.52 | [4] |

| 16 | C23H16N6O4S | 484.48 | 202–204 | 0.48 | [4] |

| 19 | C25H21N5O3S | 483.53 | 164–166 | 0.66 | [4] |

| 20 | C25H20ClN5O2S | 489.98 | 178–180 | 0.54 | [4] |

| 24 | C24H18N6O4S | 486.50 | 196–198 | 0.46 | [4] |

Note: The Rf (retention factor) value is a measure of a compound's polarity, determined by thin-layer chromatography (TLC), and is dependent on the specific solvent system used.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug development. The following sections detail standard experimental methodologies for key parameters.

Aqueous Solubility Determination

Solubility is a critical parameter that influences bioavailability and formulation strategies.[9] Both kinetic and thermodynamic methods are employed to measure it.[10]

Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[10]

-

Principle: An excess amount of the solid compound is agitated in a specific buffer or solvent system for an extended period until equilibrium is reached between the dissolved and undissolved solute.[9]

-

Methodology:

-

Add an excess of the powdered benzoxazole derivative to a vial containing a buffer of a specific pH (e.g., phosphate-buffered saline, PBS). The U.S. FDA recommends a pH range of 1-7 for these studies.[10]

-

Seal the vial and agitate it at a constant temperature (typically 37 ± 1 °C) for a sufficient duration (e.g., 24-72 hours) to ensure equilibrium is achieved.[10]

-

After incubation, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant and filter it to remove any undissolved solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[9][11]

-

The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

-

Kinetic Solubility

Kinetic solubility assays are high-throughput methods ideal for early-stage drug discovery.[9]

-

Principle: These methods measure the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[12][13]

-

Methodology (Solution-Precipitation Method):

-

Prepare a concentrated stock solution of the benzoxazole derivative in 100% dimethyl sulfoxide (B87167) (DMSO).[13]

-

Add small aliquots of this stock solution to a series of aqueous buffers in a microtiter plate.

-

After a short incubation period (e.g., 1-2 hours), analyze the samples for precipitation.

-

Detection can be achieved through various means, such as laser nephelometry, which measures light scattering from undissolved particles, or by filtering the precipitate and measuring the concentration of the remaining dissolved compound via UV spectroscopy or HPLC.[9][12]

-

Lipophilicity (logP) Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's distribution between an organic (n-octanol) and an aqueous phase. It is a key predictor of membrane permeability and metabolic stability.[8]

Shake-Flask Method

This is the traditional and most accurate direct method for logP determination.[14][15]

-

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.[16]

-

Methodology:

-

Prepare a biphasic system by mixing n-octanol and water (or a suitable buffer) and allowing them to pre-saturate each other.

-

Dissolve a known amount of the benzoxazole derivative in one of the phases.

-

Combine the two phases in a separatory funnel or vial and shake vigorously to facilitate partitioning until equilibrium is reached.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully sample both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[14]

-

The logP is the base-10 logarithm of this value.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides a rapid and reliable indirect method for estimating logP.[15][16]

-

Principle: The method is based on the linear relationship between the logarithm of a compound's retention time (log RT) on a nonpolar stationary phase (like C18) and its logP value.[16]

-

Methodology:

-

Inject a solution of the benzoxazole derivative onto a reverse-phase HPLC column (e.g., a C18 bonded column).[16]

-

Elute the compound using a polar mobile phase, typically a mixture of water/buffer and an organic modifier like methanol (B129727) or acetonitrile.

-

Measure the retention time of the compound.

-

Create a calibration curve by running a series of standard compounds with known logP values under the same chromatographic conditions.

-

Plot the known logP values of the standards against the logarithm of their measured retention times.

-

Use the resulting linear regression equation to calculate the logP of the benzoxazole derivative from its measured retention time.[16]

-

Melting Point (M.P.) Determination

The melting point is the temperature at which a solid transitions to a liquid. It serves as a crucial indicator of a compound's purity. Pure crystalline compounds typically have a sharp melting point range (0.5-1.0°C), whereas impure samples melt over a wider range and at a lower temperature.[17]

Capillary Method

This is the standard and most common technique for melting point determination.[18][19]

-

Principle: A small, packed sample of the solid in a capillary tube is heated at a controlled rate, and the temperature range from the beginning to the end of melting is observed.[17]

-

Methodology:

-

Ensure the benzoxazole sample is a fine, dry powder. If necessary, crush any coarse crystals using a mortar and pestle.[18]

-

Load the sample into a glass capillary tube by tapping the open end into the powder, aiming for a packed height of 2-3 mm.[20]

-

Insert the capillary tube into the heating block of a melting point apparatus.[20]

-

If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a high rate (e.g., 10-20 °C/min).[18]

-

For an accurate measurement, use a fresh sample and heat rapidly to about 20 °C below the approximate melting point.[20]

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[17][19]

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range). This defines the melting point range.[21]

-

Ionization Constant (pKa) Determination

The pKa value indicates the strength of an acid or base and is critical for predicting a compound's solubility, absorption, and receptor binding, as its charge state varies with pH.[22]

Potentiometric Titration

This is a high-precision technique and a standard method for pKa measurement.[23]

-

Principle: The sample is dissolved in a solution and titrated with a standardized acid or base. The pKa is determined from the inflection point of the resulting pH titration curve.[23][24]

-

Methodology:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[25]

-

Dissolve an accurately weighed amount of the benzoxazole derivative in deionized water or a suitable co-solvent to a known concentration (e.g., 1 mM). Maintain a constant ionic strength using a salt solution like 0.15 M KCl.[24][25]

-

Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C) and purge with nitrogen to remove dissolved CO2.[25]

-

Immerse the calibrated pH electrode and begin stirring.

-

For a basic compound, make the solution acidic (e.g., pH 1.8-2.0) with a standardized acid (e.g., 0.1 M HCl).[24]

-

Add small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH) and record the pH after each addition, ensuring the reading is stable.[25]

-

Continue the titration until the pH reaches a stable basic value (e.g., pH 12).

-

Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is identified at the inflection point of the curve.[26]

-

1H NMR Spectroscopy

This method is useful when only small sample quantities are available.[22]

-

Principle: The chemical shifts of protons near an ionizable center are sensitive to the protonation state of the molecule. By monitoring these chemical shifts as a function of pH, a titration curve can be generated.[22]

-

Methodology:

-

Prepare a series of solutions of the benzoxazole derivative in a suitable solvent (e.g., D2O) across a range of pH (or pD) values.

-

Acquire a 1H NMR spectrum for each solution.

-

Identify a proton whose chemical shift changes significantly with pH.

-

Plot the chemical shift of this proton against the pH of the solution.

-

The resulting plot will be a sigmoidal curve. The inflection point of this curve corresponds to the pKa value of the ionizable group.[22]

-

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solubility Test | AxisPharm [axispharm.com]

- 10. researchgate.net [researchgate.net]

- 11. lifechemicals.com [lifechemicals.com]

- 12. [Development of solubility screening methods in drug discovery]. | Semantic Scholar [semanticscholar.org]

- 13. [Development of solubility screening methods in drug discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. acdlabs.com [acdlabs.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. thinksrs.com [thinksrs.com]

- 19. westlab.com [westlab.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pennwest.edu [pennwest.edu]

- 22. researchgate.net [researchgate.net]

- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 24. dergipark.org.tr [dergipark.org.tr]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. applications.emro.who.int [applications.emro.who.int]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Early Studies of Chlorinated Benzoxazole (B165842) Compounds

This technical guide provides a comprehensive overview of the early research on chlorinated benzoxazole compounds, focusing on their synthesis, biological activities, and the experimental methodologies used in their evaluation. The benzoxazole scaffold, a heterocyclic aromatic compound, has been a subject of interest in medicinal chemistry due to its presence in various biologically active molecules.[1] The introduction of chlorine atoms to the benzoxazole ring has been shown to modulate the biological activity of these compounds, leading to the discovery of derivatives with a wide range of pharmacological properties, including antimicrobial, anticancer, and herbicidal activities.[2][3][4]

Synthesis of Chlorinated Benzoxazoles

Early synthetic strategies for benzoxazoles typically involved the condensation of o-aminophenols with various reagents.[5] The synthesis of chlorinated benzoxazoles can be achieved by using chlorinated starting materials or by direct chlorination of the benzoxazole ring.

Experimental Protocol: Preparation of 2,6-Dichloro-benzoxazole

A common method for the synthesis of 2,6-dichloro-benzoxazole involves the chlorination of 6-chloro-benzoxazole using phosphorus pentachloride in the presence of an iron(III) catalyst. The following protocol is adapted from early synthetic procedures.[6]

Materials:

-

6-chloro-benzoxazole

-

Chlorobenzene

-

Phosphorus pentachloride (PCl₅)

-

Iron(III) chloride (FeCl₃, anhydrous)

-

Silica (B1680970) gel 60

-

Methylene (B1212753) chloride

Procedure:

-

A reaction vessel is charged with 10 g (0.065 mol) of 6-chloro-benzoxazole and 100 ml of chlorobenzene.

-

To this stirred solution, 13.54 g (0.065 mol) of phosphorus pentachloride and 0.05 g of anhydrous iron(III) chloride are added.

-

The reaction mixture is heated to 130-133 °C with continuous stirring for approximately 6 hours.

-

The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC), until the starting material is consumed.

-

After completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is filtered through a layer of silica gel 60.

-

The silica gel is washed with methylene chloride to elute the product.

-

The volatile components of the filtrate are removed under reduced pressure to yield the solid product, 2,6-dichloro-benzoxazole.[6]

Biological Activities of Chlorinated Benzoxazoles

Early studies on chlorinated benzoxazoles revealed a broad spectrum of biological activities. The position and number of chlorine substituents on the benzoxazole ring were found to be important for their potency and selectivity.

Anticancer Activity

Several chlorinated benzoxazole derivatives have been investigated for their potential as anticancer agents.[7] For instance, certain compounds have shown significant cytotoxic activity against various cancer cell lines.[4]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-chlorophenyl)-5-benzoxazoleacetic acid | MDA-MB-231 | 7.52 | [4] |

| methyl-2-(4-chlorophenyl)-5-benzoxazoleacetate | MDA-MB-231 | 10.78 | [4] |

| 5-chloro-benzoxazole derivative | MCF-7 | Not specified | [4] |

Antimicrobial and Antifungal Activity

Chlorinated benzoxazoles have also been evaluated for their efficacy against various bacterial and fungal strains.[2][7]

| Compound | Organism | Activity | Reference |

| 2-alkylthio-6-chlorobenzoxazole | Verticillium dahliae | 96.4% inhibition | [3] |

| 2-methylthio-6-chlorobenzoxazole | Various weeds | High herbicidal activity | [3] |

| 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene] acetohydrazide | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae | Antibacterial activity | [2] |

Herbicidal Activity

The herbicidal properties of chlorinated benzoxazoles have been another area of investigation. The introduction of a chlorine atom at the 6-position of the benzoxazole ring was found to enhance herbicidal activity.[3]

| Compound | Target | Activity | Reference |

| 3-alkyl-6-chlorobenzoxazolinones | Weeds | Herbicidal action | [3] |

| 2-alkylthio-6-chlorobenzoxazoles | Weeds | Herbicidal action | [3] |

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Complete growth medium

-

Test compounds (chlorinated benzoxazoles)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

The medium is replaced with fresh medium containing various concentrations of the test compounds and incubated for another 48-72 hours.

-

After the incubation period, the medium is removed, and 100 µL of MTT solution is added to each well. The plate is then incubated for 4 hours at 37 °C.

-

The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

References

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ES2227905T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE-BENZOXAZOLES. - Google Patents [patents.google.com]

- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Investigations of 2,6-Dichlorobenzoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of 2,6-Dichlorobenzoxazole, a molecule of significant interest in medicinal chemistry and organic synthesis. Due to a lack of extensive published research detailing a full quantum chemical analysis of this compound, this document outlines the established theoretical protocols and expected outcomes based on studies of closely related benzoxazole (B165842) derivatives. The methodologies presented herein, primarily centered around Density Functional Theory (DFT), serve as a robust framework for researchers seeking to investigate the structural, vibrational, electronic, and nonlinear optical properties of this and similar heterocyclic compounds. This guide is intended to be a practical resource for computational chemists, medicinal chemists, and material scientists.

Introduction

This compound is a halogenated heterocyclic compound that serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical reactivity is largely governed by the benzoxazole core and the positions of the chlorine substituents. A thorough understanding of its molecular structure, electronic properties, and vibrational characteristics at the quantum mechanical level is paramount for predicting its reactivity, designing novel derivatives with enhanced biological activity, and understanding its interaction with biological targets.

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemical research.[2] These methods allow for the elucidation of molecular properties that can be challenging or impossible to determine experimentally. This guide will detail the theoretical framework for such an investigation.

Computational Methodology

The primary computational approach for investigating the properties of this compound is Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional is a widely used and reliable choice for such studies, often paired with Pople-style basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p) for higher accuracy. All calculations would be performed using a quantum chemistry software package such as Gaussian.

Geometry Optimization

The first step in any quantum chemical study is to determine the ground state equilibrium geometry of the molecule. This is achieved by performing a full geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.

Vibrational Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory. This provides the theoretical vibrational frequencies, which can be correlated with experimental FT-IR and FT-Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and basis set deficiencies.

Electronic Properties

The electronic properties of the molecule are investigated through analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis spectra), providing information on the electronic transitions within the molecule.

Mulliken Population Analysis

Mulliken population analysis is used to calculate the partial atomic charges on each atom in the molecule. This information is valuable for understanding the molecule's polarity, reactivity, and intermolecular interactions.

Nonlinear Optical (NLO) Properties

The NLO properties, including the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), can be calculated using DFT. These properties are of interest for applications in optoelectronics and materials science.

Expected Results and Data Presentation

Optimized Geometrical Parameters

The optimized geometrical parameters, including bond lengths and bond angles, would be presented in a tabular format for clarity.

Table 1: Theoretical Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | Value | C1-C2-C3 | Value |

| C2-C3 | Value | C2-C3-C4 | Value |

| ... | ... | ... | ... |

| (Note: Values are placeholders and would be populated from actual calculations.) |

Vibrational Assignments

The calculated and (if available) experimental vibrational frequencies would be tabulated, along with their corresponding assignments to specific vibrational modes.

Table 2: Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Assignment | Calculated Frequency | Experimental FT-IR | Experimental FT-Raman |

| C-H stretch | Value | Value | Value |

| C=N stretch | Value | Value | Value |

| C-Cl stretch | Value | Value | Value |

| ... | ... | ... | ... |

| (Note: Values are placeholders.) |

Electronic Properties

The key electronic properties would be summarized in a table.

Table 3: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| UV-Vis λmax (nm) | Value |

| Oscillator Strength | Value |

| (Note: Values are placeholders.) |

Mulliken Atomic Charges

The calculated partial charges on each atom would be presented.

Table 4: Mulliken Atomic Charges of this compound

| Atom | Charge (a.u.) |

| C1 | Value |

| C2 | Value |

| N3 | Value |

| ... | ... |

| (Note: Values are placeholders.) |

Nonlinear Optical Properties

The calculated NLO properties would be tabulated.

Table 5: Calculated NLO Properties of this compound

| Property | Value |

| Dipole Moment (μ) (Debye) | Value |

| Mean Polarizability (α) (esu) | Value |

| First Hyperpolarizability (β) (esu) | Value |

| (Note: Values are placeholders.) |

Visualizations

Visualizations are crucial for understanding the complex data generated from quantum chemical calculations. The following diagrams, generated using the DOT language, illustrate key concepts.

Caption: Molecular structure of this compound with atom numbering.

Caption: Workflow for the quantum chemical investigation of this compound.

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy gap diagram.

Conclusion

This technical guide has outlined the comprehensive theoretical framework for conducting a thorough quantum chemical investigation of this compound. By employing Density Functional Theory, researchers can gain deep insights into the geometric, vibrational, electronic, and nonlinear optical properties of this important molecule. The methodologies and expected data presentation formats provided herein serve as a valuable resource for scientists and researchers in the fields of computational chemistry, drug discovery, and materials science, enabling them to better understand and predict the behavior of this compound and its derivatives. The application of these computational techniques is crucial for the rational design of novel compounds with tailored properties for a wide range of applications.

References

An In-depth Technical Guide to 2,6-Dichlorobenzoxazole

CAS Number: 3621-82-7

This technical guide provides a comprehensive overview of 2,6-Dichlorobenzoxazole, a halogenated heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, biological activities, and handling procedures.

Chemical and Physical Properties

This compound is a solid compound, appearing as a white to light yellow or orange-to-green crystalline powder.[1][2] It is characterized by a benzoxazole (B165842) core structure with two chlorine substituents at the 2 and 6 positions.[2] This substitution pattern dictates its chemical reactivity, particularly the susceptibility of the C2 position to nucleophilic substitution.[3] The compound is generally insoluble in water but shows solubility in organic solvents like chlorobenzene, ethanol (B145695), and acetone.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃Cl₂NO | [1][2][5][6] |

| Molecular Weight | 188.01 g/mol | [1][5][6] |

| CAS Number | 3621-82-7 | [1][2][3][5] |

| EC Number | 222-818-9 | [5][7] |

| Appearance | White to orange to green powder/crystal | [1][2][7] |

| Melting Point | 48 - 52 °C; 49-51°C; 56-57°C; 50-60°C | [1][5][7][8] |

| Boiling Point | 110 °C at 13 mmHg; ~240°C at 1013 hPa | [1][5][7][8] |

| Density | 1.5 ± 0.1 g/cm³ | [7] |

| Flash Point | 100.7 ± 19.8 °C; 101 °C | [7][8] |

| Solubility | Insoluble in water; Soluble in chlorobenzene. Moderately soluble in ethanol and acetone. | [2][4] |

| LogP | 3.8; 3.01 | [7][8] |

| Purity | ≥ 98% (GC) | [1][5] |

Synthesis and Manufacturing

The synthesis of this compound is a critical process for its application as an intermediate. Several methods have been developed to optimize yield, purity, and safety. Key starting materials often include derivatives of benzoxazole, such as 6-chlorobenzoxazolone or 2-mercapto-6-chlorobenzoxazole.

Experimental Protocols

Method 1: Chlorination of 6-chlorobenzoxazolone

This method involves the reaction of 6-chlorobenzoxazolone with a chlorinating agent, such as phosphorus pentachloride, in a suitable solvent.

-

Reactants: 0.1 mol of 6-chlorobenzoxazolone, 25 g of phosphorus pentachloride.[9]

-

Catalyst: 0.5 g of polyphosphoric acid and 0.5 g of ferric chloride.[9]

-

Solvent: 250 ml of toluene.[9]

-

Procedure:

-

Add toluene, 6-chlorobenzoxazolone, phosphorus pentachloride, polyphosphoric acid, and ferric chloride to a 500 ml three-necked flask.[9]

-

Heat the mixture to 60 °C with stirring.[9]

-

Maintain the reaction at this temperature for 30 minutes.[9]

-

After the reaction is complete, proceed with post-treatment to isolate the product.[9]

-

-

Yield: 95.2% yield with a purity of 98.5%.[9]

Method 2: From 6-chlorobenzo[d]oxazole-2(3H)-thione

This approach utilizes tris(trichloromethyl)carbonate (solid phosgene) as a safer alternative to gaseous phosgene.

-

Reactants: 50 g (0.27 mol) of 6-chlorobenzo[d]oxazole-2(3H)-thione and 40 g (0.135 mol) of tris(trichloromethyl)carbonate.[4][9]

-

Procedure:

-

Combine the reactants and solvent in a 500-mL four-neck reaction flask.[4][9]

-

Continue heating at a rate of 0.5°C/min, holding the temperature for 10 minutes after each 10°C increase.[4][9]

-

Once the temperature reaches 105°C, maintain the reaction for 1 hour.[4][9]

-

Upon completion, remove the solvent by distillation under reduced pressure (initial vacuum at -0.07 MPa, increasing to -0.095 MPa at 100-110°C).[4][9]

-

The residue is removed while hot and cooled to crystallize the product.[4][9]

-

-

Yield: 98.4% molar yield with a product purity of 98.1%.[4][9]

Method 3: Synthesis from Benzoxazolone

A patented method describes a one-pot synthesis starting from benzoxazolone.

-

Reactants: Benzoxazolone, phosphorus oxychloride, and a chlorination reagent.[10]

-

Catalyst: A catalyst such as pyridine (B92270) is added in the second step.[10]

-

Procedure:

-

Add benzoxazolone and phosphorus oxychloride to a reaction container and stir to dissolve.[10]

-

Add a chlorination reagent to carry out the chlorination reaction, forming 6-chlorobenzoxazolone in situ.[10]

-

Add a catalyst and heat the mixture to reflux for 6-12 hours.[10]

-

After the reaction, remove the solvent and purify the product by distillation under reduced pressure.[10]

-

-

Advantages: This method avoids the use of highly corrosive phosphorus pentachloride and toxic phosgene, improving safety and environmental friendliness.[10]

Caption: General workflow for the synthesis of this compound.

Applications

This compound is a versatile building block in various sectors of the chemical industry due to its unique chemical properties and reactive sites.[1]

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] Benzoxazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[1][3]

-

Agrochemicals: The compound is an important intermediate in the production of herbicides and fungicides, contributing to the development of effective crop protection solutions.[1][7][11] For instance, it is used in the synthesis of an insecticide against Spodoptera exigua.[4]

-

Material Science: It is employed in the production of specialty polymers and coatings, where its incorporation can enhance material properties such as thermal stability and chemical resistance.[1]

-

Analytical Chemistry: It can be used as a reagent in analytical methods for the detection and quantification of certain biological molecules.[1]

-

Environmental Research: Researchers utilize this compound to study the degradation pathways of chlorinated compounds, aiding in environmental impact assessment and the development of remediation strategies.[1]

Caption: Key application areas for this compound.

Biological Activity and Mechanism of Action

While specific signaling pathway data for this compound itself is not extensively detailed in the provided search results, the broader class of benzoxazole derivatives is recognized for significant biological activities.

-

Antimicrobial and Antifungal Activity: Benzoxazole derivatives are known for their broad-spectrum antimicrobial and antifungal effects.[3] Their mechanism of action often involves the disruption of essential cellular processes in pathogens, such as inhibiting the synthesis of the bacterial cell wall or interfering with cell division machinery.[3]

-

Anti-inflammatory Effects: Certain synthetic benzoxazole derivatives have shown potent anti-inflammatory activity.[3] This is often achieved by modulating key inflammatory pathways, such as suppressing signaling mediated by interleukin-6 (IL-6), a cytokine involved in chronic inflammatory and autoimmune diseases.[3]

The reactivity of the chlorine atom at the 2-position allows for the straightforward synthesis of diverse libraries of 2-substituted benzoxazoles, which can be screened for various biological activities.[3]

Caption: General biological activities of the benzoxazole scaffold.

Safety and Handling

This compound is classified as toxic if swallowed and can cause skin and serious eye irritation.[5][12][13] Proper safety precautions are essential when handling this chemical.

-

Hazard Statements: H301 (Toxic if swallowed), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][12][13]

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5][8][13]

-

Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area. Keep away from incompatible substances like strong oxidizing agents and sources of ignition. Long-term storage at -20°C is recommended.[1][5]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[8][12]

-

Skin Protection: Wear suitable protective clothing, chemical-impermeable gloves, and inspect gloves prior to use.[5][8][12]

-

Respiratory Protection: If exposure limits are exceeded, use a NIOSH- or CEN-certified respirator.[5][12]

-

-

First Aid:

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[5][12]

-

If on Skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[8][12]

-

If in Eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][12]

-

If Inhaled: Move person to fresh air. If not breathing, give artificial respiration.[5][8]

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound. A reverse-phase (RP) HPLC method can be used with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid or formic acid for Mass-Spec (MS) compatible applications.[14] This method is scalable and can be used for purity analysis and isolation of impurities.[14]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 3621-82-7: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | High-Purity Reagent | RUO [benchchem.com]

- 4. This compound | 3621-82-7 [chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. This compound | C7H3Cl2NO | CID 77175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. CN109553588B - Synthetic method of this compound - Google Patents [patents.google.com]

- 11. Method for preparing 2,6-dichloro benzoxazole - Eureka | Patsnap [eureka.patsnap.com]

- 12. echemi.com [echemi.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Research Applications of C7H3Cl2NO Isomers

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C7H3Cl2NO represents a group of isomeric compounds, each with distinct chemical properties and a range of applications in scientific research. This technical guide provides a detailed overview of the most prominent isomers, focusing on their roles as both direct biological agents and critical intermediates in the synthesis of agrochemicals and pharmaceuticals. This document conforms to stringent requirements for data presentation, experimental detail, and visualization to support advanced research and development.

Chloroxynil: A Dual-Function Research Tool

Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) is a significant compound within this isomeric group, demonstrating direct biological activity in two distinct research areas: herbicidal action and enhancement of genetic transformation in plants.

Herbicidal Activity: Inhibition of Photosystem II

Chloroxynil is recognized as a post-emergent benzonitrile (B105546) herbicide.[1] Its primary mechanism of action is the inhibition of electron transfer in photosystem II (PSII) within the chloroplasts of susceptible plants, disrupting the process of photosynthesis.[1]

Mechanism of Action: Chloroxynil binds to the QB site on the D1 protein of the PSII complex. This binding event obstructs the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). The interruption of this electron transport chain leads to a buildup of reactive oxygen species, which in turn causes rapid photo-oxidative damage to the plant cells, leading to necrosis.[1]

Experimental Protocol: Chlorophyll (B73375) a Fluorescence Assay for PSII Inhibition

This protocol outlines a method to determine the effect of Chloroxynil on the photochemical efficiency of Photosystem II.

-

Materials:

-

Isolated chloroplasts, thylakoid membranes, or whole leaves.

-

Chloroxynil solutions at various concentrations.

-

Assay buffer (e.g., Tricine buffer, pH 7.5, with sorbitol, MgCl2, and NaCl).

-

Pulse-Amplitude-Modulated (PAM) fluorometer.

-

-

Procedure:

-

Sample Preparation: For whole leaves, dark-adapt the plant material for at least 30 minutes. For isolated chloroplasts or thylakoids, suspend them in the assay buffer to a known chlorophyll concentration.[2]

-

Inhibitor Incubation: Apply varying concentrations of Chloroxynil to the samples and incubate for a defined period.

-

Fluorescence Measurement: Use a PAM fluorometer to measure key fluorescence parameters (Fv/Fm) to determine the quantum efficiency of PSII.

-

Data Analysis: Plot the photochemical efficiency against the Chloroxynil concentration. The data can be used to calculate the IC50 value, which is the concentration of Chloroxynil that causes 50% inhibition of PSII activity.[2]

-

Enhancing Agrobacterium-Mediated Transformation

A novel application of Chloroxynil is its ability to significantly enhance the efficiency of Agrobacterium tumefaciens-mediated genetic transformation in plants, outperforming the commonly used compound acetosyringone (B1664989).[3]

Mechanism of Action: Chloroxynil acts as a phenolic inducer of the Agrobacterium virulence (vir) genes.[1] The signaling cascade is initiated by the bacterial membrane receptor kinase VirA, which senses Chloroxynil. This leads to the autophosphorylation of VirA and the subsequent transfer of a phosphate (B84403) group to the transcriptional regulator VirG. Phosphorylated VirG then activates the expression of other vir genes, which are essential for the processing and transfer of T-DNA into the plant genome.[4]

Quantitative Data: Transformation Efficiency

The following table summarizes the comparative effectiveness of Chloroxynil and acetosyringone in Agrobacterium-mediated transformation of Lotus japonicus.[1]

| Treatment | Concentration | Relative GUS Activity (fold increase vs. control) | Callus Induction Efficiency (%) |

| Control | - | 1.0 | 27.4 |

| Acetosyringone | 100 µM | 10.6 | 15.0 |

| Chloroxynil | 5 µM | 61.3 | 50.2 |

Data sourced from Kimura et al., 2015.[1]

Experimental Protocol: Agrobacterium Transformation of Lotus japonicus

This protocol is adapted from established methods for using Chloroxynil to enhance transformation efficiency.[4][5]

-

Materials:

-

Agrobacterium tumefaciens strain (e.g., EHA105) with the desired binary vector.

-

Lotus japonicus seeds.

-

YEP medium, co-cultivation medium.

-

Chloroxynil stock solution (e.g., 5 mM in DMSO).

-

Spectrophotometer.

-

-

Procedure:

-

Agrobacterium Preparation: Culture the Agrobacterium strain overnight. The following day, inoculate a larger culture and grow to an OD600 of 0.6-0.8. Pellet the cells and resuspend in the co-cultivation medium.[5]

-

Induction: Add Chloroxynil to the resuspended Agrobacterium solution to a final concentration of 5 µM. Incubate for at least 1 hour at room temperature.[5]

-

Explant Preparation: Sterilize and germinate L. japonicus seeds. Excise hypocotyl segments from the seedlings.[5]

-

Infection and Co-cultivation: Immerse the hypocotyls in the induced Agrobacterium suspension. Place the explants on a solid co-cultivation medium containing 5 µM Chloroxynil and incubate in the dark for 5 days.[4]

-

Selection and Regeneration: Transfer the explants to a selection medium containing appropriate antibiotics to select for transformed cells and promote regeneration.

-

Dichlorophenyl Isocyanates (DCPIs): Versatile Synthetic Intermediates

The isomers 2,4-, 3,4-, and 3,5-dichlorophenyl isocyanate are highly reactive compounds primarily used as intermediates in the synthesis of a wide range of biologically active molecules.[6][7][8] Their isocyanate group is susceptible to nucleophilic attack, making them valuable building blocks in organic synthesis.

3,5-Dichlorophenyl Isocyanate in Fungicide Synthesis

3,5-Dichlorophenyl isocyanate is a key precursor in the production of the dicarboximide fungicide, iprodione (B1672158).[8][9]

Application in Research: Research in this area focuses on the synthesis of iprodione and its analogues to study their antifungal activity and mechanism of action. Iprodione functions as a contact fungicide that inhibits the germination of fungal spores and the growth of the fungal mycelium.[10]

3,4-Dichlorophenyl Isocyanate in Herbicide and Pharmaceutical Synthesis

3,4-Dichlorophenyl isocyanate serves as a crucial intermediate for various herbicides and active pharmaceutical ingredients (APIs).[11] For instance, it is used in the industrial preparation of the antibacterial agent triclocarban (B27905) through a reaction with p-chloroaniline.[12]

Experimental Protocol: General Synthesis of a Urea (B33335) Derivative

This generalized protocol illustrates the use of a dichlorophenyl isocyanate in the synthesis of a urea derivative, a common motif in biologically active compounds.

-

Materials:

-

Dichlorophenyl isocyanate isomer (e.g., 3,4-Dichlorophenyl isocyanate).

-

An amine-containing compound.

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane).

-

Inert atmosphere (e.g., nitrogen or argon).

-

-

Procedure:

-

Reaction Setup: Dissolve the amine-containing compound in the anhydrous solvent under an inert atmosphere.

-

Isocyanate Addition: Slowly add a solution of the dichlorophenyl isocyanate in the same solvent to the reaction mixture at a controlled temperature (often 0°C to room temperature).

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, the product is typically isolated by filtration (if it precipitates) or by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.

-

2,4-Dichlorophenyl Isocyanate in Research

2,4-Dichlorophenyl isocyanate is utilized in organic synthesis to introduce the 2,4-dichlorophenylcarbamate group into molecules, which can modulate their biological activity or material properties.[6] It is a building block for various pharmaceuticals, agricultural chemicals, and polymers.[6]

2,5-Dichlorobenzooxazole (B1310465): A Scaffold for Bioactive Compounds

2,5-Dichlorobenzooxazole is an important heterocyclic intermediate used in the synthesis of compounds with potential therapeutic applications, including antimicrobial and anticancer agents.[13]

Antimicrobial and Anticancer Research

Research has demonstrated that derivatives of dichlorinated benzoxazoles exhibit promising biological activities. For example, certain 5,7-dichloro-1,3-benzoxazole-2-thiol (B3373245) derivatives have shown good antibacterial activity, with molecular docking studies suggesting the inhibition of GlcN-6-P synthase as a possible mechanism.[14] Additionally, related structures like 2-(3,4-dichlorophenyl)-4H-benzo[d][1][6]oxazin-4-one have been evaluated for their cytotoxic effects against cancer cell lines such as MCF-7.[15]

Experimental Protocol: Synthesis of a 2-Substituted-5-Chlorobenzoxazole Derivative

This protocol provides a general method for the synthesis of bioactive derivatives from a dichlorobenzoxazole precursor.

-

Materials:

-

2,5-Dichlorobenzooxazole.

-

A nucleophile (e.g., an amine or thiol).

-